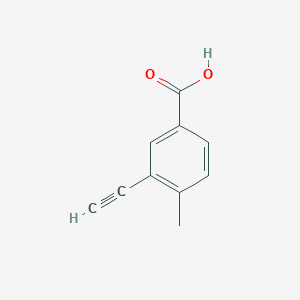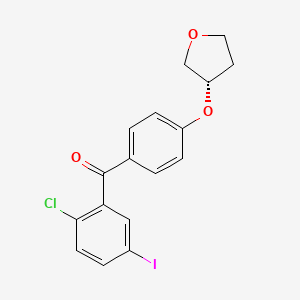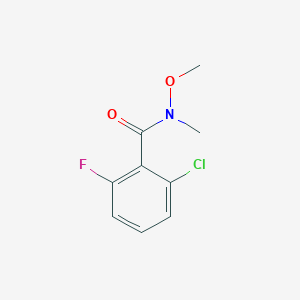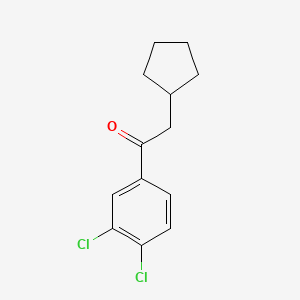![molecular formula C11H8N4O2 B1489607 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 42754-82-5](/img/structure/B1489607.png)
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
説明
“3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines have attracted considerable interest because of their various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate . The structure of the synthesized compound was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .Molecular Structure Analysis
The molecular structure of “3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” was confirmed by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .科学的研究の応用
Synthesis and Characterization
- A study by (Zahedifar, Razavi, & Sheibani, 2016) explored the synthesis of new derivatives from the reaction of (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones. The structures of these compounds were characterized using IR, 1H NMR, 13C NMR, and theoretical results from Density Functional Theory (DFT).
- Another study focused on the preparation of 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its derivatives, investigating their conversion into various compounds and studying the equilibrium between azido- and tetrazolo-pyrazolo[3,4-d]pyrimidines (Golec, Scrowston, & Dunleavy, 1992).
Electrochemical Studies
- The electrochemical oxidation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d] pyrimidine-4,6-dione (oxipurinol) at a pyrolytic graphite electrode was studied by (Dryhurst, 1976). This research provided insight into the electrochemical reactions and decomposition processes of this compound.
Structural Analysis
- A study by (Avasthi et al., 2002) examined isomeric pyrazolo[3,4-d]pyrimidine-based molecules, focusing on their crystalline structures and intermolecular interactions. This research contributes to understanding the structural properties of these compounds.
Nucleoside Synthesis
- Research by (Rao, Revankar, Vinayak, & Robins, 2009) involved the synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are congeners of uridine and cytidine. This study is significant for understanding the role of these compounds in nucleoside chemistry.
Amplification in Chemotherapy
- A study focused on the reaction of pyrazolo[3,4-d]pyrimidine derivatives with various alkyl halides and their potential application as amplifiers in chemotherapy, specifically for phleomycin (Brown, Danckwerts, Grigg, & Iwai, 1979).
Bond Formation Techniques
- Research by (Monguchi, Hattori, & Maegawa, 2009) described the efficient synthesis of pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling using iodobenzene diacetate. This method has significance in the field of synthetic chemistry.
Crystallographic Studies
- (El Fal et al., 2015) investigated the crystal structure of a specific pyrazolo[3,4-d]pyrimidine compound, providing insights into its molecular geometry and intermolecular interactions.
Immunotherapeutic Potential
- The synthesis of guanosine analogues in the pyrazolo[3,4-d]pyrimidine ring system and their evaluation as potential immunotherapeutic agents was studied by (Bontems et al., 1990).
特性
IUPAC Name |
3-phenyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5H,(H3,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZWYKKLBHHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




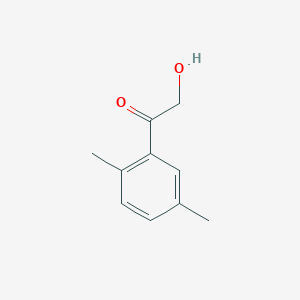

![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
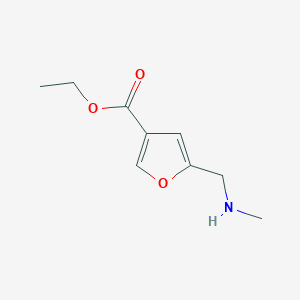
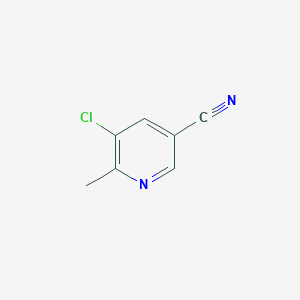
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)
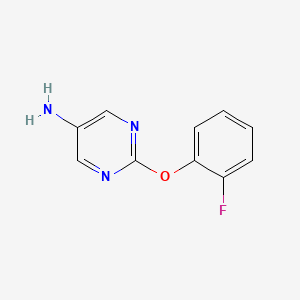
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
